MS-180 free base
Description
MS-180 free base, identified by CAS No. 1046861-20-4, is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It is characterized by its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a compound of interest in neurochemical and pharmacological research. Key physicochemical properties include:
- Log Po/w (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
- Synthetic accessibility score: 2.07, suggesting moderate ease of synthesis.
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using reagents such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Properties
CAS No. |
790639-17-7 |
|---|---|
Molecular Formula |
C25H29N3O5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
ethyl 2-[(3S)-6-[[4-(morpholine-4-carboximidoyl)benzoyl]amino]-3,4-dihydro-2H-chromen-3-yl]acetate |
InChI |
InChI=1S/C25H29N3O5/c1-2-32-23(29)14-17-13-20-15-21(7-8-22(20)33-16-17)27-25(30)19-5-3-18(4-6-19)24(26)28-9-11-31-12-10-28/h3-8,15,17,26H,2,9-14,16H2,1H3,(H,27,30)/t17-/m0/s1 |
InChI Key |
LKMZVCXVGWBLDI-KRWDZBQOSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H]1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=N)N4CCOCC4)OC1 |
Canonical SMILES |
CCOC(=O)CC1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(=N)N4CCOCC4)OC1 |
Origin of Product |
United States |
Chemical Reactions Analysis
MS-180 free base can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MS-180 free base has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical products.
Comparison with Similar Compounds
Comparison with Similar Compounds
MS-180 free base belongs to a class of halogenated arylboronic acids, which are widely used in Suzuki-Miyaura coupling reactions for drug discovery and material science. Below is a detailed comparison with structurally and functionally related compounds (Table 1) :
Table 1: Comparative Analysis of this compound and Similar Boronic Acids
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Properties |
|---|---|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 1.00 (Reference) | High BBB permeability, LogP = 2.15 (XLOGP3) |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1256355-82-7 | C₆H₄BBrCl₂O₂ | 270.27 | 0.87 | Lower solubility (0.12 mg/mL), higher halogen content |
| (5-Bromo-2-chlorophenyl)boronic acid | 1072942-22-5 | C₆H₅BBrClO₂ | 235.27 | 0.85 | Similar LogP (2.15) but reduced synthetic accessibility (score = 2.45) |
| (4-Bromo-3-fluorophenyl)boronic acid | 871329-31-8 | C₆H₅BBrFO₂ | 219.82 | 0.71 | Higher GI absorption, fluorine substitution enhances metabolic stability |
Key Findings:
Structural Variations and Bioactivity: The addition of fluorine in (4-Bromo-3-fluorophenyl)boronic acid improves metabolic stability but reduces BBB penetration compared to this compound .
Physicochemical Properties :
- This compound exhibits balanced lipophilicity (LogP ~2.15), optimizing both solubility and membrane permeability. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid has higher halogen content, leading to reduced aqueous solubility (0.12 mg/mL) .
- Synthetic Accessibility : Compounds with multiple halogens (e.g., dichloro derivatives) show lower synthetic accessibility scores due to complex purification requirements.
Functional Applications: this compound and its analogs are primarily used in cross-coupling reactions to synthesize biaryl compounds for drug candidates. For example, (3-Bromo-5-chlorophenyl)boronic acid serves as a precursor in antipsychotic drug synthesis .
Discrepancies in Terminology
The term "MS-180" appears in conflicting contexts across sources:
- Chemical Compound : As described above, this compound (CAS 1046861-20-4) is a boronic acid derivative .
- Maternal Separation Model : In neurobiological studies, "MS-180" refers to a 180-minute maternal separation protocol in Wistar-Kyoto (WKY) rats, which induces epigenetic changes in the hippocampus .
- Industrial Use : MS-180 is also a model number for mechanical components (e.g., Hirose coaxial connectors) and concrete mixtures .

Researchers must clarify the context of "MS-180" to avoid misinterpretation.
Q & A
Q. How can multi-omics integration advance understanding of MS-180’s role in stress resilience?
- Methodological Answer : Combine MethylCap-seq, ATAC-seq (chromatin accessibility), and single-nucleus RNA-seq to map methylation-transcription regulatory networks. Use Mendelian randomization to infer causal relationships between methylation QTLs (meQTLs) and stress-related phenotypes in human cohort data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

